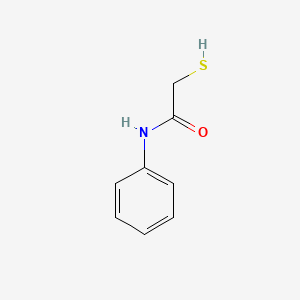

2-Mercaptoacetanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2126. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-2-sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c10-8(6-11)9-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVKRCGYGJZXFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048672 | |

| Record name | Thioglycolic acid anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4822-44-0 | |

| Record name | 2-Mercapto-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4822-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioglycolic acid anilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004822440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-mercapto-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thioglycolic acid anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOGLYCOLIC ACID ANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB53BH5RKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Mercaptoacetanilide: Properties, Structure, and Synthesis

Abstract: 2-Mercaptoacetanilide, a bifunctional organic compound, serves as a crucial structural motif in medicinal chemistry and a versatile intermediate in organic synthesis. This guide provides a comprehensive technical overview of its chemical identity, molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, it details a robust laboratory-scale synthesis protocol, explores the compound's characteristic reactivity, and discusses its applications, particularly within the realm of drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this important molecule.

Chemical Identity and Nomenclature

This compound is systematically known as N-phenyl-2-sulfanylacetamide. Its identity is unambiguously established by its unique CAS Registry Number and molecular formula.

| Identifier | Value | Source |

| CAS Number | 4822-44-0 | [1][2] |

| Molecular Formula | C₈H₉NOS | [1][3] |

| Molecular Weight | 167.23 g/mol | [1][3] |

| IUPAC Name | N-phenyl-2-sulfanylacetamide | [4] |

| Synonyms | Thioglycolanilide, α-Mercaptoacetanilide, N-Phenyl-2-mercaptoacetamide | [1][2][3] |

Molecular Structure and Conformation

This compound incorporates a central acetamide backbone, with a phenyl group attached to the nitrogen atom and a thiol (-SH) group at the alpha-carbon. This structure confers both nucleophilic (at the sulfur) and hydrogen-bonding (amide N-H) capabilities, which are central to its reactivity and biological interactions.

Caption: Chemical structure of this compound (C₈H₉NOS).

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, purification, and application in synthesis. The compound is a solid at room temperature with a distinct melting point.

| Property | Value | Source |

| Melting Point | 110.75 °C | [3] |

| Density (estimate) | 1.179 g/cm³ | [3] |

| Refractive Index (estimate) | 1.565 | [3] |

| Water Solubility | Poorly soluble | [5] |

| Octanol/Water Partition Coefficient (logP) | Data not widely available, but expected to be moderate |

Spectroscopic Profile

Spectroscopic data is fundamental for the unambiguous identification and quality control of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic peaks include a sharp absorption for the N-H stretch (around 3300 cm⁻¹), a strong C=O stretch for the amide carbonyl (around 1660 cm⁻¹), and a weak S-H stretch (around 2550 cm⁻¹). The NIST WebBook provides reference spectra for this compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenyl ring (typically in the 7.0-7.6 ppm range), a singlet for the amide proton (N-H), a singlet for the methylene protons (-CH₂-), and a triplet for the thiol proton (-SH), which may exchange with D₂O.

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons, the amide carbonyl carbon, and the methylene carbon adjacent to the sulfur atom.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight (167.23 m/z).[1]

Synthesis and Purification

This compound is commonly synthesized via the acylation of 2-aminothiophenol with a suitable acetylating agent, such as chloroacetyl chloride or acetic anhydride. A more direct and widely used laboratory method involves the reaction between aniline and thioglycolic acid.

Experimental Protocol: Synthesis from Aniline and Thioglycolic Acid

This protocol describes a representative method for the laboratory-scale synthesis of this compound.

Causality and Rationale: This one-pot synthesis relies on the nucleophilic attack of the aniline's amino group on the carbonyl carbon of thioglycolic acid, forming an amide bond. The reaction is typically conducted under reflux in a non-polar solvent like toluene to facilitate the removal of water via a Dean-Stark apparatus, driving the equilibrium towards product formation.

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add aniline (0.1 mol), thioglycolic acid (0.11 mol), and toluene (100 mL).

-

Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the amidation reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-5 hours).

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to remove unreacted thioglycolic acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene, to obtain pure this compound as a crystalline solid.

-

Characterization: Confirm the identity and purity of the final product using melting point determination, IR, and NMR spectroscopy.

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its two primary functional groups: the thiol and the amide.

-

Thiol Group (-SH): The thiol group is the most reactive site.

-

Oxidation: It can be easily oxidized to form the corresponding disulfide, 2,2'-dithiobis(N-phenylacetamide). This is a common side reaction if syntheses are not performed under an inert atmosphere.

-

Alkylation/Acylation: As a potent nucleophile, the thiolate anion (formed in the presence of a base) readily undergoes S-alkylation and S-acylation reactions. This reactivity is extensively used to append various side chains, forming thioether linkages, which is a key strategy in drug design.[6]

-

Cyclization: The thiol group can participate in intramolecular cyclization reactions. For instance, it is a precursor for the synthesis of 1,4-benzothiazine derivatives.[7]

-

-

Amide Group (-CONH-): The amide linkage is relatively stable. However, it can be hydrolyzed under strong acidic or basic conditions, though this typically requires harsh conditions. The N-H proton can be deprotonated with a very strong base.

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound (CAS 4822-44-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 4822-44-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 2-Aminoacetanilide hydrochloride | C8H11ClN2O | CID 458752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 2-mercapto-3-phenethylquinazoline bearing anilide fragments as potential antitumor agents: molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 4822-44-0 [chemicalbook.com]

Navigating the Nomenclature of a Key Synthetic Building Block: A Technical Guide to 2-Mercaptoacetanilide and Its Synonyms

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Mercaptoacetanilide, a versatile intermediate in organic synthesis with significant relevance in medicinal chemistry and materials science. Authored for researchers, scientists, and drug development professionals, this document offers a detailed exploration of its nomenclature, chemical identity, and key properties, ensuring clarity and precision in scientific communication and application.

Executive Summary

Accurate and unambiguous identification of chemical compounds is paramount in research and development. This compound, while systematically named, is frequently referenced in literature and commercial catalogs by a variety of synonyms. This guide aims to consolidate this information, providing a definitive resource for its identification. We will delve into its structural representation, systematic and common names, and crucial identifiers such as the CAS Registry Number. Understanding the landscape of its nomenclature is the first step towards its effective utilization in complex synthetic pathways and novel molecular design.

Chemical Identity and Structure

At its core, this compound is an aromatic thiol derivative. Its molecular structure consists of an acetanilide backbone with a mercapto (-SH) group substituted at the ortho-position (position 2) of the phenyl ring. This specific arrangement of functional groups dictates its chemical reactivity and potential applications.

Molecular Formula: C₈H₉NOS[1]

Molecular Weight: 167.23 g/mol [2][3]

The structural formula can be represented as follows:

Caption: Chemical structure of this compound.

Nomenclature: A Comprehensive List of Synonyms

The primary focus of this guide is to provide a clear and comprehensive list of synonyms and identifiers for this compound. This information is crucial for conducting thorough literature searches, sourcing the compound, and ensuring accurate documentation in experimental protocols.

Systematic and Preferred IUPAC Names

-

Preferred IUPAC Name: N-(2-mercaptophenyl)acetamide

-

Systematic IUPAC Name: N-phenyl-2-sulfanylacetamide[4]

Common Synonyms and Trade Names

The following table summarizes the various names and identifiers associated with this compound.

| Identifier Type | Identifier | Source |

| CAS Registry Number | 4822-44-0 | [1] |

| Common Synonyms | This compound | [1][2] |

| Thioglycolanilide | [1][2] | |

| Thioglycolylanilide | [1][2] | |

| N-Phenyl-2-mercaptoacetamide | [1][3] | |

| α-Mercaptoacetanilide | [1][5] | |

| alpha-Mercaptoacetanilide | [1][5] | |

| 2-Acetamidothiophenol | ||

| OMEGA-THIOACETANILIDE | [2][3] | |

| Thioglycolic acid anilide | [1][3] | |

| Systematic Names | Acetamide, 2-mercapto-N-phenyl- | [1][2] |

| Acetanilide, 2-mercapto- | [1] | |

| Acetanilide, α-mercapto- | [1] | |

| Other Identifiers | USAF EK-6583 | [1][2] |

| NSC 2126 | [1][5] | |

| WLN: SH1VMR | [2][4] | |

| EINECS 225-398-5 | [4] |

Distinguishing from Related Isomers and Compounds

It is critical to differentiate this compound from its isomers and other structurally similar compounds to avoid errors in experimental design and interpretation.

Isomeric Forms

-

4'-Mercaptoacetanilide (or 4-Acetamidothiophenol): In this isomer, the mercapto group is at the para-position (position 4) of the phenyl ring. It has a different CAS Registry Number (1126-81-4) and distinct physical and chemical properties.[6][7]

Related Compounds

-

2-Mercaptoacetamide: This compound lacks the phenyl group, consisting of an acetamide with a mercapto group on the alpha-carbon. Its CAS Registry Number is 758-08-7.[8]

-

Thioacetanilide: This is an isomer where the oxygen of the acetamido group is replaced by sulfur. It is important not to confuse this with a mercapto-substituted acetanilide.

The following diagram illustrates the relationship and distinction between these compounds.

Caption: Relationship between this compound and similar compounds.

Synthesis and Application Overview

While a detailed synthetic protocol is beyond the scope of this nomenclature guide, a brief overview of its synthesis and applications provides context for its importance.

General Synthetic Approach

This compound is typically synthesized from 2-aminothiophenol. The amino group of 2-aminothiophenol undergoes acylation, commonly using acetic anhydride or acetyl chloride, to form the corresponding acetamide.

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | 4822-44-0 [chemicalbook.com]

- 3. 4822-44-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound (CAS 4822-44-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 4'-Mercaptoacetanilide | C8H9NOS | CID 70777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Acetamidothiophenol = 90 1126-81-4 [sigmaaldrich.com]

- 8. 2-Mercaptoacetamide | C2H5NOS | CID 12961 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Phenyl-2-mercaptoacetamide: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenyl-2-mercaptoacetamide, a versatile organic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis and characterization of N-Phenyl-2-mercaptoacetamide. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related disciplines. The guide delves into the prevalent synthetic methodologies, offering a step-by-step protocol for its preparation. Furthermore, it details the essential analytical techniques for its thorough characterization, ensuring the identity, purity, and structural integrity of the synthesized compound. This document aims to equip scientific professionals with the necessary knowledge and practical insights to effectively synthesize and analyze N-Phenyl-2-mercaptoacetamide for their research and development endeavors.

Introduction: The Significance of N-Phenyl-2-mercaptoacetamide

N-Phenyl-2-mercaptoacetamide, also known as thioglycolic acid anilide, is an organic molecule featuring a phenyl group, an amide linkage, and a reactive thiol group.[1] This unique combination of functional groups imparts a range of chemical properties that make it a valuable building block in various scientific applications. Its molecular formula is C8H9NOS, and it has a molecular weight of 167.23 g/mol .[1]

In the realm of drug development, N-aryl mercaptoacetamides have emerged as a promising class of compounds. They have been investigated for their potential as multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa, suggesting their utility in combating antibiotic resistance.[2] Furthermore, derivatives of N-phenyl-2-(phenyl-amino) acetamide have been designed and synthesized as potential inhibitors of Factor VIIa, a key enzyme in the blood coagulation cascade, highlighting their potential as novel anticoagulant agents.[3] The exploration of 2-mercapto-N-arylacetamide analogs has also revealed their potential as anti-melanogenic agents, acting as tyrosinase inhibitors.[4]

Beyond its pharmaceutical applications, the mercaptoacetamide moiety is of interest in materials science and coordination chemistry. The thiol group can readily coordinate with metal ions, leading to the formation of various metal complexes with potentially interesting catalytic or material properties.

This guide will focus on the fundamental aspects of synthesizing and characterizing the core N-Phenyl-2-mercaptoacetamide structure, providing a solid foundation for its further derivatization and application in diverse research areas.

Synthesis of N-Phenyl-2-mercaptoacetamide

The most common and straightforward synthesis of N-Phenyl-2-mercaptoacetamide involves the reaction between aniline and thioglycolic acid.[5] This reaction is a nucleophilic acyl substitution where the amino group of aniline attacks the carbonyl carbon of thioglycolic acid, leading to the formation of an amide bond and the elimination of a water molecule.

A variation of this synthesis involves a two-step process. First, 2-chloro-N-phenylacetamide is synthesized by reacting aniline with chloroacetyl chloride.[6] Subsequently, the chloroacetamide is converted to the desired mercaptoacetamide. This two-step approach can sometimes offer better control over the reaction and purification.

Causality Behind Experimental Choices

The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability of the reaction. The direct condensation of aniline and thioglycolic acid is often preferred for its atom economy and simplicity. However, thioglycolic acid is susceptible to oxidation, and the reaction may require an inert atmosphere to prevent the formation of disulfide byproducts.[7] The use of chloroacetyl chloride in the two-step method provides a more reactive acylating agent, often leading to higher yields in the first step. The subsequent displacement of the chloride with a sulfur nucleophile is typically efficient.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol describes the direct condensation of aniline and thioglycolic acid.

Materials:

-

Aniline

-

Thioglycolic acid

-

Toluene (or another suitable solvent like benzene)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of aniline and thioglycolic acid in toluene.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is formed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted thioglycolic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude N-Phenyl-2-mercaptoacetamide by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a solid.

Safety Precautions:

-

Aniline is toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

-

Thioglycolic acid is corrosive and has a strong, unpleasant odor. Work in a well-ventilated fume hood and wear appropriate PPE.[7]

-

Toluene is flammable.[8] Ensure that the heating mantle is spark-proof and that there are no open flames in the vicinity.

Characterization of N-Phenyl-2-mercaptoacetamide

Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized N-Phenyl-2-mercaptoacetamide. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for structural elucidation of organic molecules.[9]

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of N-Phenyl-2-mercaptoacetamide will provide information about the different types of protons and their chemical environments. Key expected signals include:

-

A singlet for the amide proton (N-H), typically in the range of δ 8-10 ppm.

-

Multiplets in the aromatic region (δ 7-8 ppm) corresponding to the protons on the phenyl ring.

-

A doublet for the methylene protons (-CH₂-) adjacent to the carbonyl group.

-

A triplet for the thiol proton (-SH), which may be broad and its chemical shift can be concentration-dependent.[6]

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected signals include:

-

A signal for the carbonyl carbon (C=O) in the amide group, typically in the range of δ 165-175 ppm.

-

Signals for the aromatic carbons of the phenyl ring.

-

A signal for the methylene carbon (-CH₂-).

-

3.1.2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9] Key expected absorption bands for N-Phenyl-2-mercaptoacetamide include:

-

A strong absorption band for the N-H stretching vibration of the amide group, typically around 3300 cm⁻¹.

-

A strong absorption band for the C=O stretching vibration of the amide group (Amide I band), typically around 1650 cm⁻¹.

-

An absorption band for the N-H bending vibration of the amide group (Amide II band), around 1550 cm⁻¹.

-

A weak absorption band for the S-H stretching vibration of the thiol group, typically around 2550 cm⁻¹.

-

Absorption bands corresponding to the C-H stretching and C=C bending vibrations of the aromatic ring.

3.1.3. Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[9] In the mass spectrum of N-Phenyl-2-mercaptoacetamide, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (167.23 g/mol ).[1] The fragmentation pattern can provide further structural confirmation.

Chromatographic Analysis

3.2.1. Thin-Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of a reaction and to assess the purity of the product.[10] A suitable solvent system (mobile phase) needs to be developed to achieve good separation between the starting materials, the product, and any byproducts on a silica gel plate (stationary phase). The spots can be visualized under UV light or by using an appropriate staining agent.

3.2.2. High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.[11] A reverse-phase HPLC method can be developed for the analysis of N-Phenyl-2-mercaptoacetamide.[1][12]

-

Column: A C18 column is commonly used.

-

Mobile Phase: A mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer (e.g., water with a small amount of formic or phosphoric acid) is typically used.[1][12]

-

Detector: A UV detector set at a wavelength where the compound exhibits strong absorbance is commonly employed.

The retention time of the peak corresponding to N-Phenyl-2-mercaptoacetamide can be used for its identification, and the peak area can be used for its quantification.

Data Presentation

Table 1: Expected Spectroscopic Data for N-Phenyl-2-mercaptoacetamide

| Technique | Expected Chemical Shifts / Wavenumbers / m/z | Interpretation |

| ¹H NMR | δ 8-10 ppm (s, 1H) | Amide N-H |

| δ 7-8 ppm (m, 5H) | Aromatic C-H | |

| δ 3.5-4.0 ppm (d, 2H) | Methylene -CH₂- | |

| δ 1.5-2.5 ppm (t, 1H) | Thiol S-H | |

| ¹³C NMR | δ 165-175 ppm | Carbonyl C=O |

| δ 110-140 ppm | Aromatic carbons | |

| δ 30-40 ppm | Methylene -CH₂- | |

| IR | ~3300 cm⁻¹ | N-H stretch |

| ~1650 cm⁻¹ | C=O stretch (Amide I) | |

| ~1550 cm⁻¹ | N-H bend (Amide II) | |

| ~2550 cm⁻¹ | S-H stretch | |

| MS | m/z = 167 | Molecular Ion [M]⁺ |

Visualization of Key Processes

Synthesis Workflow

Caption: Workflow for the synthesis of N-Phenyl-2-mercaptoacetamide.

Characterization Workflow

Caption: Workflow for the characterization of N-Phenyl-2-mercaptoacetamide.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of N-Phenyl-2-mercaptoacetamide. The presented one-pot synthesis protocol offers a practical and efficient method for its preparation. The comprehensive characterization workflow, employing a suite of spectroscopic and chromatographic techniques, ensures the verification of the compound's identity and purity. By understanding the principles behind the experimental choices and analytical methods, researchers and drug development professionals can confidently synthesize and characterize this versatile molecule. The foundational knowledge provided herein serves as a crucial starting point for the exploration of N-Phenyl-2-mercaptoacetamide and its derivatives in various scientific and pharmaceutical applications.

References

- 2-Mercapto-N-(4-(phenylamino)phenyl)acetamide | SIELC - SIELC Technologies. (2018, February 16).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).

- Supporting Information - The Royal Society of Chemistry.

- N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC - NIH.

- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research.

- Synthesis and characterization of N-alkyl-2-mercaptoacetamide complexes of antimony(III) reactions of Sb(OPrih with the ligands.

- Thioglycolic acid anilide - SIELC Technologies.

- The cyclization of cyclohexanone, aniline and thioglycolic - ResearchGate.

- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class.

- Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - MDPI.

- Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem.

- Exploring 2-mercapto-N-arylacetamide analogs as promising anti-melanogenic agents: in vitro and in vivo evaluation - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. Thioglycolic acid anilide | SIELC Technologies [sielc.com]

- 2. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. Exploring 2-mercapto-N-arylacetamide analogs as promising anti-melanogenic agents: in vitro and in vivo evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 10. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2-Mercapto-N-(4-(phenylamino)phenyl)acetamide | SIELC Technologies [sielc.com]

A Spectroscopic Guide to 2-Mercaptoacetanilide: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Mercaptoacetanilide (C8H9NOS), a sulfur-containing aromatic amide, serves as a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry. Its structural elucidation is paramount for ensuring the purity and identity of synthesized derivatives. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. As a senior application scientist, this guide aims to not only present the core data but also to provide insights into the experimental rationale and data interpretation, thereby offering a practical framework for the spectroscopic analysis of this and similar molecules.

The molecular structure of this compound, with its distinct functional groups—a secondary amide, a thiol, and a phenyl ring—gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for quality control, reaction monitoring, and the characterization of novel compounds derived from this versatile precursor.

Molecular Structure of this compound

The structural formula of this compound is presented below. The numbering of the carbon and hydrogen atoms is provided for clarity in the subsequent spectroscopic analysis.

Figure 3: General workflow for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the multiplicity (singlet, doublet, triplet, etc.) and coupling constants for each signal in the ¹H NMR spectrum.

-

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands and correlate them to the corresponding functional group vibrations.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction:

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized in the ion source.

-

-

Ionization and Analysis:

-

The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection and Data Processing:

-

The separated ions are detected, and their abundance is recorded.

-

A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

-

Conclusion

The spectroscopic data of this compound provides a detailed picture of its molecular structure. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry reveals the molecular weight and fragmentation patterns. This guide, by integrating predicted and experimental data with established protocols, offers a comprehensive resource for the structural characterization of this compound and serves as a valuable reference for scientists engaged in the synthesis and analysis of related compounds. The principles and workflows outlined herein are fundamental to ensuring the identity, purity, and quality of chemical entities in research and development.

References

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). N,N-Dimethyl-2-mercaptoacetamide. John Wiley & Sons, Inc. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(2-mercaptoethyl)acetamide, acetate(ester). John Wiley & Sons, Inc. Retrieved from [Link]

-

Kaufman, T. S., & Mokeev, M. (2014). Is there a standard 1H NMR spectra for 2-mercaptoethanol? ResearchGate. Retrieved from [Link]

-

Cheméo. (n.d.). This compound. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Acetamide (HMDB0031645) 1H NMR Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2-Mercaptoacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. In Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. In Chemistry LibreTexts. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Podsiadły, R., & Skrzelowska, N. (2021). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 14(21), 6397. [Link]

-

Millersville University. (n.d.). IR Absorption Table. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mercaptoacetamide. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Eichele, K. (2020). NMR of acetanilide. University of Tübingen. Retrieved from [Link]

An In-depth Technical Guide to the Solubility and Stability of 2-Mercaptoacetanilide

Introduction

2-Mercaptoacetanilide, a molecule incorporating both a reactive thiol and an anilide functional group, presents unique challenges and opportunities in pharmaceutical and chemical research. Its utility as a building block in organic synthesis is significant. However, the inherent reactivity of the thiol group and the potential instability of the amide linkage necessitate a thorough understanding of its physicochemical properties. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in various experimental settings.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is paramount for predicting its behavior. Key physicochemical parameters are summarized below.

| Property | Value | Source |

| Chemical Formula | C₈H₉NOS | 1] |

| Molecular Weight | 167.23 g/mol | 1] |

| Appearance | White crystalline solid (predicted) | General chemical knowledge |

| Melting Point | Not widely reported | |

| pKa | Thiol group: ~8-10 (predicted), Amide N-H: ~17-18 (predicted) | General chemical principles |

| LogP (Octanol/Water) | Predicted to be moderately lipophilic | Structural analysis |

Solubility Profile: A Theoretical and Practical Approach

Predicted Qualitative Solubility:

-

High Solubility: Expected in polar aprotic solvents such as acetone, and polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the amide and thiol groups.[3]

-

Moderate Solubility: Predicted in solvents of intermediate polarity like ethyl acetate and dichloromethane.[3]

-

Low Solubility: Expected in non-polar solvents such as hexane and in water, due to the hydrophobic nature of the phenyl ring.[2]

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To overcome the lack of quantitative data, the following robust protocol, based on the gold-standard shake-flask method, is provided for the experimental determination of the equilibrium solubility of this compound.[4]

Objective: To determine the saturation solubility of this compound in a panel of relevant organic solvents at controlled temperatures.

Materials:

-

This compound (high purity)

-

Selected solvents (HPLC grade): Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, and Water.

-

Thermostatic shaker incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Validated HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C and 37 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation:

-

Cease agitation and allow the vials to stand at the set temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (see Section 4 for a proposed HPLC method).

-

Analyze the diluted samples using the validated analytical method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation: Determine the concentration of this compound in the original saturated solution by applying the dilution factor. Express solubility in mg/mL and mol/L.

Stability Profile and Degradation Pathways

The stability of this compound is a critical consideration for its storage, handling, and application. The presence of both a thiol and an anilide functional group makes it susceptible to specific degradation pathways.

Oxidative Degradation

The thiol group is highly susceptible to oxidation.[5] This can occur through exposure to atmospheric oxygen, oxidizing agents, or metal ions. The oxidation of thiols typically proceeds through a series of intermediates to ultimately form a sulfonic acid.[6][7]

-

Thiol (R-SH) → Sulfenic Acid (R-SOH) → Sulfinic Acid (R-SO₂H) → Sulfonic Acid (R-SO₃H) [8]

Another common oxidative pathway for thiols is the formation of a disulfide bond (R-S-S-R) through the reaction of two thiol molecules.

Hydrolytic Degradation

The amide bond in this compound can undergo hydrolysis, particularly under acidic or basic conditions, to yield aniline and 2-mercaptoacetic acid.[9] The rate of hydrolysis is pH-dependent and can be accelerated at elevated temperatures.[10]

Photodegradation

Anilide-containing compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[11] The degradation pathways can be complex, potentially involving cleavage of the amide bond or modifications to the aromatic ring.[12]

Forced Degradation Studies: A Protocol for Elucidating Stability

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. The following protocol outlines a systematic approach to the forced degradation of this compound.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Validated stability-indicating HPLC method (see Section 4)

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period (e.g., 24 hours).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Expose a solid sample of this compound to dry heat at a specified temperature (e.g., 80 °C) for a defined period.

-

Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method.

-

Use a diode array detector (DAD) or a mass spectrometer (MS) to aid in the identification of degradation products.

-

Analytical Method for Quantification

A robust and validated analytical method is crucial for both solubility and stability studies. As no specific HPLC method for this compound is widely published, the following method is proposed based on established principles for the analysis of similar thiol- and anilide-containing compounds.[13][14][15]

Proposed Stability-Indicating HPLC-UV Method

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 245 nm (or the λmax of this compound)

-

Injection Volume: 10 µL

Method Validation: This proposed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. The specificity of the method should be confirmed by its ability to separate the parent compound from all potential degradation products generated during the forced degradation studies.

Visualizing Workflows and Degradation Pathways

To provide a clear visual representation of the experimental and theoretical concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Predicted major degradation pathways for this compound.

Conclusion and Recommendations

This compound is a compound with significant synthetic potential, but its handling and application require careful consideration of its solubility and stability. This guide has provided a comprehensive framework for understanding these properties, including theoretical predictions and detailed experimental protocols for their determination.

Key Recommendations for Researchers:

-

Quantitative Data Generation: It is imperative to perform the outlined solubility and stability studies to generate quantitative data specific to this compound. This will enable more precise control over experimental conditions and formulation development.

-

Inert Atmosphere: Due to the high susceptibility of the thiol group to oxidation, it is strongly recommended to handle this compound, both in solid form and in solution, under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

-

Method Validation: The proposed analytical method should be thoroughly validated before use in formal studies to ensure the accuracy and reliability of the data generated.

-

Degradation Product Identification: In forced degradation studies, the use of mass spectrometry is highly recommended for the structural elucidation of any significant degradation products.

By following the guidance and protocols outlined in this document, researchers and drug development professionals can confidently navigate the challenges associated with this compound, unlocking its full potential in their scientific endeavors.

References

-

From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org. [Link]

-

Degradation of the anilide fungicide inpyrfluxam in illuminated water–sediment systems. Journal of Pesticide Science. [Link]

-

Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]

-

Separation of 2,6-Dichloro-4-mercaptophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Oxidation of protein thiols to sulfonic acids. During oxidative stress,... ResearchGate. [Link]

-

Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides. J-Stage. [Link]

-

Oxidation of the albumin thiol to sulfenic acid and its implications in the intravascular compartment. PubMed. [Link]

-

From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. Request PDF - ResearchGate. [Link]

-

Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. PMC - NIH. [Link]

-

From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide. Semantic Scholar. [Link]

-

Degradation of the anilide fungicide inpyrfluxam in illuminated water–sediment systems. [Link]

-

Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]

-

Exploring the Photocatalytic Degradation Capabilities of Aniline Hydrochloride Derivatives. [Link]

-

Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. [Link]

-

Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. PubMed. [Link]

-

The Hydrolytic Reactivities of N-methyl-N-(methylthiomethyl)acetamide and N-acetyl-1,3-thiazolidine: The Influence of the Sulfur Atom. ResearchGate. [Link]

-

Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. MDPI. [Link]

-

Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC - NIH. [Link]

-

Bacterial degradation of aniline. (A) Initial steps of aniline... ResearchGate. [Link]

-

Reversed-phase chromatography. Wikipedia. [Link]

-

synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. DTIC. [Link]

-

REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (RP-HPLC)... ResearchGate. [Link]

-

This compound. NIST WebBook. [Link]

-

Reverse Phase HPLC Basics for LC/MS. IonSource. [Link]

-

2-Mercaptoacetamide. PubChem - NIH. [Link]

-

Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

-

Thioacetamide - Solubility of Things. [Link]

-

Mass spectra of selected enzymatic degradation products from... ResearchGate. [Link]

-

2-Mercapto-N-(4-(phenylamino)phenyl)acetamide. PubChem. [Link]

-

LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC - NIH. [Link]

-

Chemical Properties of Mercaptoacetamide (CAS 758-08-7). Cheméo. [Link]

-

Solubility Data Series. IUPAC. [Link]

- 2-Phenylacetonitrile. mVOC 4.0.

Sources

- 1. This compound [webbook.nist.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. research.unipd.it [research.unipd.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides [jstage.jst.go.jp]

- 10. pure.psu.edu [pure.psu.edu]

- 11. Degradation of the anilide fungicide inpyrfluxam in illuminated water–sediment systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. diva-portal.org [diva-portal.org]

- 14. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

2-Mercaptoacetanilide: A Versatile Nucleophilic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptoacetanilide, a bifunctional aromatic compound, has emerged as a valuable and versatile building block in contemporary organic synthesis. Its unique structural architecture, featuring a reactive thiol group and an acetamido moiety on a phenyl ring, provides a powerful platform for the construction of a diverse array of heterocyclic systems and biologically active molecules. This technical guide offers a comprehensive exploration of the core utility of this compound, delving into its fundamental reactivity, key synthetic transformations, and its burgeoning applications in medicinal chemistry and drug discovery. We will dissect the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and present quantitative data to empower researchers in leveraging this potent synthetic tool.

Introduction: The Strategic Value of this compound

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient and elegant construction of complex molecular targets. This compound (also known as N-phenyl-2-mercaptoacetamide) stands out as a particularly strategic building block due to the orthogonal reactivity of its functional groups. The nucleophilic thiol group readily participates in a variety of carbon-sulfur bond-forming reactions, while the acetamido group can influence the electronic properties of the aromatic ring and participate in its own set of transformations. This duality allows for a stepwise and controlled elaboration of molecular complexity, making it an attractive starting point for the synthesis of privileged scaffolds in medicinal chemistry.

This guide will illuminate the synthetic potential of this compound, focusing on its application in the synthesis of key heterocyclic cores, including benzothiazoles and 1,4-benzothiazines, and its role as a precursor in the development of targeted therapeutics, such as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 4822-44-0 | [1] |

| Molecular Formula | C₈H₉NOS | [2] |

| Molecular Weight | 167.23 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 110-113 °C | |

| Solubility | Soluble in ethanol, acetone, and DMF |

Safety and Handling:

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS).

Core Synthetic Transformations: A Mechanistic Approach

The synthetic utility of this compound is primarily dictated by the high nucleophilicity of its thiol group. This section will explore its most significant reactions, elucidating the underlying mechanisms to provide a deeper understanding of the experimental choices.

Synthesis of 2-Substituted Benzothiazoles: The Hantzsch Connection

The construction of the benzothiazole scaffold, a privileged structure in medicinal chemistry, represents a cornerstone application of this compound's reactivity. While many syntheses start from 2-aminothiophenol, the principles of the Hantzsch thiazole synthesis are directly applicable and provide a conceptual framework for understanding the cyclization reactions of this compound derivatives.

Conceptual Workflow:

The synthesis of 2-substituted thiazoles via the Hantzsch synthesis involves the reaction of a thioamide with an α-haloketone.[3] In the context of this compound, the thiol group can be envisioned as the sulfur nucleophile, and a suitable reaction partner would provide the necessary carbon atoms for the thiazole ring.

Figure 1: Conceptual analogy to the Hantzsch thiazole synthesis.

Reaction with α-Haloketones:

A key transformation involves the reaction of this compound with α-haloketones. This reaction proceeds via an initial S-alkylation, followed by an intramolecular cyclization and dehydration to afford the corresponding thiazole derivative.

Proposed Mechanism:

The reaction is initiated by the nucleophilic attack of the thiol group on the electrophilic carbon of the α-haloketone, displacing the halide and forming a thioether intermediate. Subsequent intramolecular condensation between the nitrogen of the acetamido group and the ketone carbonyl, followed by dehydration, leads to the formation of the thiazole ring. The reaction is typically carried out in the presence of a base to facilitate the initial S-alkylation.

Figure 2: Proposed mechanism for thiazole synthesis from this compound.

Experimental Protocol: Synthesis of a β-(4-phenyl-2-thiazolyl)-thio-N-aryl acetamide derivative (General Procedure) [4]

-

Preparation of N-substituted α-chloroacetamide: To a solution of the appropriate amine (0.05 mol) in a mixture of glacial acetic acid (25 mL) and saturated sodium acetate (25 mL), add chloroacetyl chloride (0.05 mol) dropwise with stirring in an ice bath. Continue stirring for 30 minutes. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.

-

Synthesis of the thiazole derivative: A mixture of 4-phenyl-2-mercaptothiazole (as an analogue for the reactivity of the thiol group) (0.01 mol) and the appropriate N-substituted α-chloroacetamide (0.01 mol) in ethanol (50 mL) is refluxed for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent.

Synthesis of 1,4-Benzothiazines: A Gateway to Bioactive Scaffolds

1,4-Benzothiazines are another important class of heterocyclic compounds with a wide range of biological activities.[5] this compound serves as an excellent precursor for the synthesis of 3,4-dihydro-2H-1,4-benzothiazin-3-ones through a cyclocondensation reaction.

Reaction with Chloroacetic Acid:

The condensation of this compound with chloroacetic acid in an aqueous basic medium is a straightforward and high-yielding method to construct the 1,4-benzothiazine core.

Mechanism:

The reaction proceeds through an initial S-alkylation of the thiol group by chloroacetic acid, followed by an intramolecular nucleophilic acyl substitution where the amide nitrogen attacks the carboxylic acid carbonyl, leading to cyclization and the formation of the lactam ring of the benzothiazine.

Figure 3: Workflow for the synthesis of 1,4-benzothiazines.

Experimental Protocol: Synthesis of 3,4-dihydro-2H-[2][5]-benzothiazin-3-one [6]

-

A mixture of 2-aminothiophenol (as a closely related starting material demonstrating the principle) (1 equivalent) and 2-chloroacetic acid (1 equivalent) in water is heated at 85 °C for 1 hour.

-

The reaction mixture is then cooled, and the resulting precipitate is isolated by simple filtration.

-

The solid product is washed with water to afford 3,4-dihydro-2H-[2][5]-benzothiazin-3-one in high yield (typically >90%).

Applications in Drug Discovery and Medicinal Chemistry

The derivatives of this compound have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.

Precursors to Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a promising target for cancer immunotherapy. Several potent IDO1 inhibitors have been developed, and this compound derivatives have been explored as potential scaffolds for these inhibitors.[7] The design of these inhibitors often involves modifying the core structure to enhance binding to the heme iron in the active site of IDO1.

Antimicrobial and Antitumor Agents

Derivatives of this compound, particularly those incorporating the benzothiazole and 1,4-benzothiazine moieties, have been reported to exhibit significant antimicrobial and antitumor activities.[7][8]

Table of Biological Activities of this compound Derivatives:

| Compound Class | Biological Activity | Target/Mechanism | Representative IC₅₀/MIC Values | Reference |

| 2-Mercaptobenzothiazole derivatives | Antibacterial | - | MIC: 3.12 µg/mL (S. aureus) | [8] |

| 2-Mercapto-3-phenethylquinazoline derivatives | Antitumor | EGFR-TK inhibition | GI₅₀: 1.77 µM (Renal cancer) | [7] |

| Mercaptoacetamide-based HDAC inhibitors | HDAC6 Inhibition | Histone Deacetylase 6 | IC₅₀: 2.79 nM | [9] |

| Phenylimidazole-based IDO1 inhibitors | IDO1 Inhibition | Indoleamine 2,3-dioxygenase 1 | IC₅₀: 0.3-0.5 µM | [7] |

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in organic synthesis, providing efficient access to a wide range of heterocyclic compounds with significant biological activities. Its predictable reactivity, coupled with the potential for diverse functionalization, makes it an attractive starting material for the development of novel therapeutic agents. Future research in this area will likely focus on the development of new catalytic systems for the transformations of this compound, the exploration of its utility in multicomponent reactions, and the design and synthesis of novel derivatives with enhanced pharmacological profiles. The continued exploration of this powerful synthetic tool holds great promise for advancing the fields of medicinal chemistry and drug discovery.

References

- Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 2024.

-

This compound. National Institute of Standards and Technology. Available from: [Link]

- Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic & Medicinal Chemistry Letters, 2017.

-

Chemical Properties of this compound (CAS 4822-44-0). Cheméo. Available from: [Link]

-

SYNTHESIS OF NEW[2][5]-BENZOTHIAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 2015.

- Design, synthesis and biological evaluation of 2-mercapto-3-phenethylquinazoline bearing anilide fragments as potential antitumor agents: molecular docking study. Bioorganic & Medicinal Chemistry Letters, 2013.

- Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Molecules, 2020.

- SYNTHESIS OF SOME THIAZOLE COMPOUNDS OF BIOLOGICAL INTEREST CONTAINING MERCAPTO GROUP. TSI Journals, 2008.

- Design and Synthesis of Mercaptoacetamides as Potent, Selective, and Brain Permeable Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 2017.

- Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. International Journal of Pharmacy and Pharmaceutical Sciences, 2013.

- Design and Synthesis of Mercaptoacetamides as Potent, Selec8ve, and Brain Permeable Histone Deacetylase 6 Inhibitors. Wipf Group, University of Pittsburgh.

- Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 2021.

- Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Oriental Journal of Chemistry, 2018.

- Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 2023.

- Synthesis of novel 2-amino thiazole deriv

- N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 2017.

- SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 2013.

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Current Organic Chemistry, 2000.

- Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie, 2009.

- Preparation of 2-mercapto thiazoles.

- Synthesis and Spectroscopic Characterization for Some Metal ion Complexes with 2-Hydroxy-3-((5-Mercapto-1,3,4-Thiadiazol-2-yl)Diazenyl)-1-Naphthaldehyde. Baghdad Science Journal, 2016.

- Synthetic Access to Arom

- α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 2012.

- a-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 2012.

- α-Haloketone Reactions in Heterocyclic Chemistry: Applic

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound (CAS 4822-44-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. tsijournals.com [tsijournals.com]

- 5. mdpi.com [mdpi.com]

- 6. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 2-mercapto-3-phenethylquinazoline bearing anilide fragments as potential antitumor agents: molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Mercaptoacetamides as Potent, Selective, and Brain Permeable Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the thiol group in 2-Mercaptoacetanilide

An In-Depth Technical Guide to the Reactivity of the Thiol Group in 2-Mercaptoacetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (N-Phenyl-2-mercaptoacetamide) is a versatile chemical intermediate whose utility is fundamentally anchored in the reactivity of its thiol (-SH) group.[1][2] As a nucleophilic center, this functional group provides a powerful handle for a variety of chemical transformations, making the parent molecule a valuable building block in medicinal chemistry and materials science.[3] This guide offers a detailed exploration of the core reactive pathways of the thiol group in this compound: oxidation, S-alkylation, and Michael addition. By elucidating the underlying mechanisms, experimental considerations, and practical protocols, we aim to provide researchers with the foundational knowledge required to effectively leverage this compound in complex synthetic applications, particularly in the realm of drug discovery and development.

Introduction: The Chemical Landscape of this compound

This compound is an organic compound featuring a thiol group attached to an acetyl moiety, which is in turn linked to an aniline ring. Its structure marries the nucleophilicity of a thiol with the physicochemical properties imparted by the acetanilide framework.

Molecular Structure and Physicochemical Properties:

-

Formula: C₈H₉NOS[1]

-

Appearance: Off-white to pale yellow crystalline powder

-

Melting Point: ~111°C[2]

-

Key Feature: The proton of the thiol group is weakly acidic, allowing for deprotonation under basic conditions to form a highly nucleophilic thiolate anion (RS⁻). This anion is the primary reactive species in many of the reactions discussed herein.

The reactivity of the thiol group is paramount. Unlike its alcohol analogue, the sulfur atom's larger size, lower electronegativity, and more diffuse valence electrons make the thiol group a softer, more potent nucleophile, particularly towards soft electrophiles.[5] This characteristic dictates its preferred reaction pathways and is the cornerstone of its synthetic utility.

Core Reactivity Pathways

The thiol group of this compound is amenable to several classes of chemical reactions. Understanding these pathways is crucial for its application as a synthetic precursor.

Caption: Core reaction pathways of this compound's thiol group.

Oxidation to Disulfides

One of the most characteristic reactions of thiols is their oxidation to disulfides. This process involves the coupling of two thiol molecules to form a sulfur-sulfur bond, with the concomitant loss of two protons and two electrons.[6]

Mechanism and Rationale

The oxidation can be initiated by a variety of mild oxidizing agents, including hydrogen peroxide, iodine, or even atmospheric oxygen, particularly in the presence of metal catalysts. The reaction proceeds via the formation of a sulfenic acid intermediate or through radical mechanisms, ultimately leading to the stable disulfide dimer.[5] This transformation is fundamental in biochemistry, where disulfide bridges formed from cysteine residues stabilize protein tertiary structures.[6] In synthesis, this reaction can be used for controlled dimerization or as a protecting strategy.

Caption: Schematic of thiol oxidation to a disulfide.

Experimental Protocol: Synthesis of 2,2'-thiobis[N-phenylacetamide]

This protocol describes a general method for the oxidation of this compound to its corresponding disulfide dimer using hydrogen peroxide. This method is adapted from general procedures for thiol oxidation.[7]

Materials:

-

This compound

-

Ethanol (or other suitable solvent like THF or Methanol)

-

3% Hydrogen Peroxide (H₂O₂) solution

-

Sodium Hydroxide (NaOH), 1 M solution

-

Distilled water

-

Stir plate and magnetic stir bar

-

Reaction flask and condenser

Procedure:

-

Dissolution: Dissolve 1.0 g of this compound in 20 mL of ethanol in a 100 mL round-bottom flask.

-

Basification: Add 1 M NaOH dropwise while stirring until the pH of the solution is approximately 8-9. This deprotonates the thiol to the more reactive thiolate, facilitating oxidation.

-

Oxidation: Cool the flask in an ice bath. Slowly add 3% H₂O₂ solution dropwise over 15-20 minutes. The amount of H₂O₂ should be slightly in excess (approx. 1.1 equivalents).

-